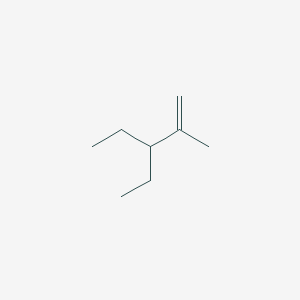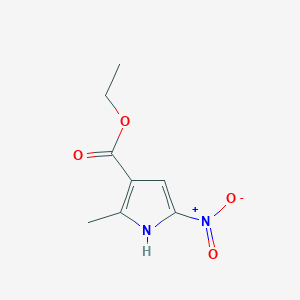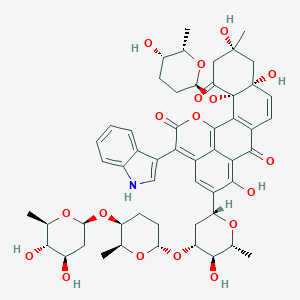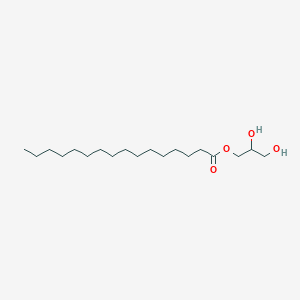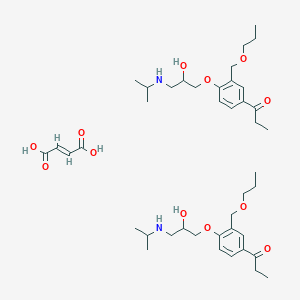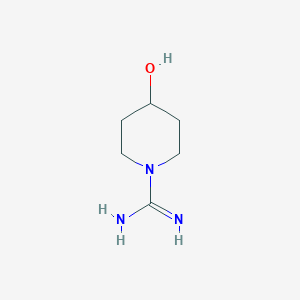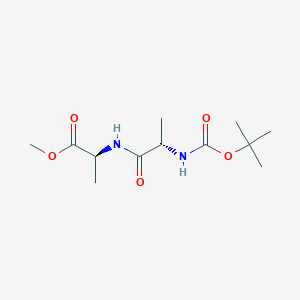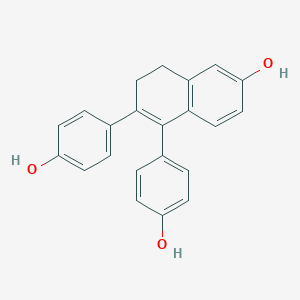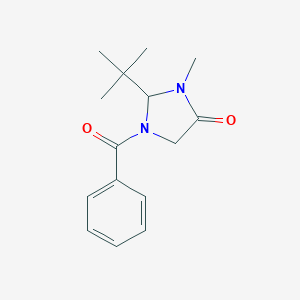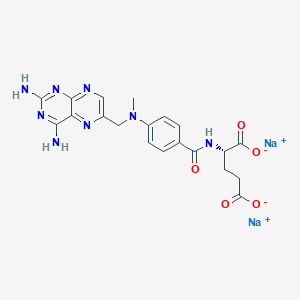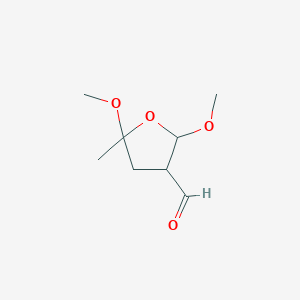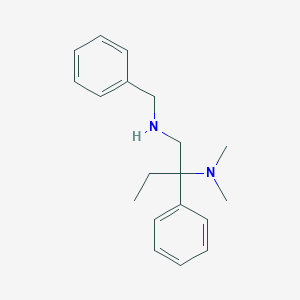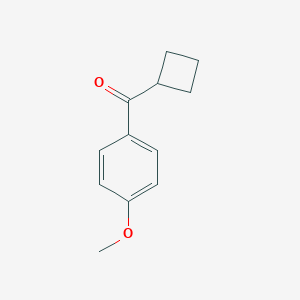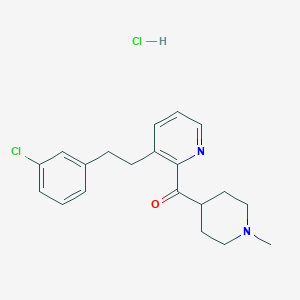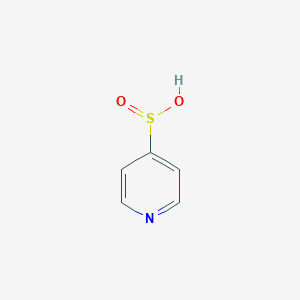
4-Pyridinesulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinesulfinic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is an organic acid with a pyridine ring and a sulfinic acid group attached to it. This compound is highly soluble in water and has a wide range of uses in various fields such as pharmaceuticals, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 4-Pyridinesulfinic acid is not fully understood, but it is believed to act as a reducing agent and a radical scavenger. It has been shown to inhibit the production of reactive oxygen species (ROS) and to protect cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Pyridinesulfinic acid has a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells, improve glucose metabolism, and enhance insulin sensitivity. It has also been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Pyridinesulfinic acid in lab experiments is its solubility in water, which makes it easy to handle and manipulate. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 4-Pyridinesulfinic acid. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to identify its molecular targets. In addition, its potential as a chiral auxiliary and ligand in catalysis should be further explored. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 4-Pyridinesulfinic acid can be achieved through different methods. One of the most common methods is the oxidation of 4-Pyridinemethanol using hydrogen peroxide as an oxidizing agent. Another method involves the reaction of 4-Pyridinecarboxaldehyde with sulfite in the presence of a catalyst.
Aplicaciones Científicas De Investigación
4-Pyridinesulfinic acid has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In addition, it has been used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis.
Propiedades
Número CAS |
101084-78-0 |
|---|---|
Nombre del producto |
4-Pyridinesulfinic acid |
Fórmula molecular |
C5H5NO2S |
Peso molecular |
143.17 g/mol |
Nombre IUPAC |
pyridine-4-sulfinic acid |
InChI |
InChI=1S/C5H5NO2S/c7-9(8)5-1-3-6-4-2-5/h1-4H,(H,7,8) |
Clave InChI |
TZHUQQDCJYTNDZ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1S(=O)O |
SMILES canónico |
C1=CN=CC=C1S(=O)O |
Sinónimos |
4-Pyridinesulfinicacid(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



